molecular formula C22H19NO2 B12996431 N-(4-(Benzyloxy)phenyl)cinnamamide

N-(4-(Benzyloxy)phenyl)cinnamamide

Cat. No.: B12996431
M. Wt: 329.4 g/mol
InChI Key: LIFRCWMDNFFYSR-LFIBNONCSA-N
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Description

N-(4-(Benzyloxy)phenyl)cinnamamide is a synthetic cinnamamide derivative of significant interest in medicinal chemistry and biochemical research. This compound belongs to a class of molecules known for diverse biological activities, primarily functioning as an inhibitor for key enzymatic targets. Its core structure features a cinnamamide backbone, which is recognized for its potential in neuroscience research. Cinnamamide derivatives have been demonstrated to act as multi-target inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the investigation of neurodegenerative conditions . The mechanism of action for such compounds often involves binding to the catalytic active site and the peripheral anionic site of AChE, thereby modulating acetylcholine levels and potentially inhibiting amyloid-β peptide aggregation . Furthermore, based on studies of structurally similar compounds, this benzyloxy-substituted cinnamamide may also serve as a potent inhibitor of tyrosinase, the key enzyme in the melanogenesis pathway. This makes it a valuable tool for dermatological and cosmetic research focused on understanding skin pigmentation disorders . The incorporation of the (benzyloxy)phenyl group is designed to optimize lipophilicity and binding affinity, potentially enhancing cellular permeability and overall bioactivity compared to simpler cinnamic acid analogues . Researchers utilize this compound in various in vitro assays to explore its efficacy and mechanism. It is supplied for non-human research applications only and is strictly not intended for diagnostic or therapeutic use. Appropriate safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

(E)-3-phenyl-N-(4-phenylmethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H19NO2/c24-22(16-11-18-7-3-1-4-8-18)23-20-12-14-21(15-13-20)25-17-19-9-5-2-6-10-19/h1-16H,17H2,(H,23,24)/b16-11+

InChI Key

LIFRCWMDNFFYSR-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)phenyl)cinnamamide typically involves the reaction of 4-(benzyloxy)aniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous-flow reactors for better control, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Benzyloxy)phenyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

N-(4-(Benzyloxy)phenyl)cinnamamide and its derivatives exhibit a range of biological activities, making them valuable in drug development. The following table summarizes key activities associated with this compound:

Activity Description Reference
Antioxidant Exhibits significant antioxidant properties by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.
Neuroprotective Potential neuroprotective effects have been observed, particularly in models of neurodegenerative diseases like Parkinson's.
Anti-inflammatory Demonstrates anti-inflammatory activity, useful in treating conditions characterized by chronic inflammation.
Antimicrobial Shows effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies.
Anticancer Some derivatives have been investigated for their anticancer properties, targeting specific pathways involved in tumor growth.

Neurodegenerative Diseases

Recent studies have highlighted the potential of this compound derivatives as multifunctional agents for treating neurodegenerative diseases such as Parkinson's disease. For instance, a derivative demonstrated potent MAO-B inhibitory activity and antioxidant effects, suggesting its utility in mitigating neurodegeneration by reducing oxidative stress and inflammation .

Cancer Therapy

The compound's derivatives have also been explored as inhibitors of specific proteins involved in cancer progression. Research indicates that certain cinnamamide derivatives can inhibit APE/Ref-1, a protein implicated in melanoma therapy, thereby presenting a promising avenue for cancer treatment .

Antioxidative Therapy

This compound has been shown to activate the Nrf2/ARE pathway, enhancing cellular antioxidant defenses. This mechanism is particularly relevant for developing therapies aimed at conditions exacerbated by oxidative stress .

Case Studies

  • Neuroprotective Effects Against Parkinson's Disease
    • A study synthesized several derivatives of this compound and evaluated their effects on MAO-B activity and oxidative stress markers in neuronal cells. The findings indicated that these compounds could significantly reduce cell death induced by oxidative stress, highlighting their therapeutic potential for neuroprotection .
  • Antimicrobial Efficacy
    • In another investigation, N-benzyl cinnamamide was tested against Vibrio harveyi strains, revealing its potent antimicrobial properties with lower minimum inhibitory concentration values compared to traditional antibiotics. This suggests that this compound could be a lead compound in developing new antimicrobial agents .
  • Anti-inflammatory Activity
    • A series of cinnamamide derivatives were assessed for their anti-inflammatory effects using various assays. Compounds demonstrated significant inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)phenyl)cinnamamide involves its interaction with cholinesterase enzymes. It inhibits acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This is particularly beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

A. Aminothiazole-Containing Derivatives ()

Compounds 3d–3i share the N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl) scaffold but vary in their acyl substituents (e.g., methoxybenzoyl, naphthoyl, nicotinoyl). Key differences from N-(4-(Benzyloxy)phenyl)cinnamamide include:

  • Structural Feature: Presence of a 2-aminothiazole ring fused to the phenyl group, which may enhance hydrogen-bonding capacity and metal coordination.
  • Physical Properties : Higher melting points (190–247°C) compared to typical cinnamamides, likely due to increased rigidity and intermolecular interactions .

Table 1: Physical Properties of Aminothiazole Derivatives

Compound Yield (%) Melting Point (°C) Notable Substituent
3d 88 202–203 4-Methoxybenzoyl
3e 88 198–200 1-Naphthoyl
3i 81 246–247 2-(Naphthalen-1-yl)acetyl
B. Amino-Ethoxy Substituted Cinnamamides ()

Compounds 6d–6g feature a cinnamamide core with a 4-(substituted ethoxy)phenyl group. Substituents include dimethylamino (6d), diethylamino (6e), piperidinyl (6f), and pyrrolidinyl (6g). Key distinctions:

  • Structural Feature : Ethoxy linker with tertiary amines, improving water solubility via protonation at physiological pH.
  • Synthesis Efficiency: Lower yields (57–63%) compared to aminothiazole derivatives, likely due to steric hindrance during alkylation .

Table 2: Amino-Ethoxy Cinnamamide Derivatives

Compound Yield (%) Melting Point (°C) Purity (HPLC)
6e 63.1 105.0–106.2 98.4%
6f 59.8 145.7–147.3 97.8%

Bioactive Cinnamamide Derivatives

A. Antitubercular Agents ()

N-[4-(Piperazin-1-yl)phenyl]cinnamamide derivatives were designed via molecular hybridization. Modifications at the "Part C" region (amide/carbamate) improved pharmacokinetics, with carbamate-linked analogs showing enhanced antitubercular activity against Mycobacterium tuberculosis (MIC values: 0.5–2 µg/mL). This suggests that electron-withdrawing groups at the amide position may enhance target binding .

B. Sulfonamide Chalcones ()

N-(4-(N-Phenyl sulfamoyl)phenyl)cinnamamide derivatives, synthesized via Claisen-Schmidt condensation, exhibited broad-spectrum antimicrobial activity. For example, derivatives with electron-deficient aryl groups showed potent antifungal activity (IC₅₀: 8–12 µM against Candida albicans), attributed to the sulfonamide group’s ability to disrupt microbial folate synthesis .

Physicochemical and Spectral Comparisons

  • Solubility: Amino-ethoxy derivatives (6d–6g) are more water-soluble than the parent compound due to ionizable tertiary amines, whereas aminothiazole derivatives (3d–3i) are less soluble due to planar, hydrophobic structures .
  • Spectral Data :
    • IR : All analogs show characteristic amide C=O stretches near 1650–1680 cm⁻¹. Additional peaks in 3d–3i (e.g., 3300 cm⁻¹ for N–H in thiazole) confirm structural differences .
    • ¹H-NMR : The cinnamamide olefinic protons (δ 6.5–7.5 ppm) are conserved across all analogs, while substituent-specific signals (e.g., naphthyl protons in 3e at δ 7.8–8.3 ppm) aid in differentiation .

Biological Activity

N-(4-(Benzyloxy)phenyl)cinnamamide, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential therapeutic applications, mechanisms of action, and biological efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group at the para position of the phenyl ring attached to a cinnamamide moiety. The molecular structure can be represented as follows:

C16H15NO2\text{C}_{16}\text{H}_{15}\text{NO}_2

This compound exhibits unique physicochemical properties that influence its biological activity, including lipophilicity and electronic effects due to substituents.

1. Antioxidant Activity

Recent studies have demonstrated that this compound activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant genes, enhancing cellular resistance to oxidative stress. For instance, in HepG2 cells, this compound significantly increased the expression of genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, which are crucial for cellular defense against oxidative damage .

Table 1: Nrf2/ARE Activation by Cinnamamide Derivatives

CompoundNrf2/ARE Activity (fold increase)Cytotoxicity
1g15.6None
Control1Low

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Studies indicate that it can influence the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammation. The compound's structure allows it to either enhance or inhibit NF-κB activity depending on the substituents on the phenyl ring .

Case Study: NF-κB Modulation

  • In vitro assays revealed that certain derivatives increased NF-κB activity by 10-15%, suggesting potential applications in managing inflammatory diseases.

Antimicrobial Activity

Table 2: Antimicrobial Efficacy Against Vibrio harveyi

Concentration (µg/mL)Biofilm Reduction (%)
568
1060
10047

Safety and Toxicology

While promising in therapeutic contexts, the safety profile of this compound requires careful consideration. Studies focusing on its cytotoxic effects reveal that at therapeutic concentrations, it exhibits low toxicity, making it a suitable candidate for further development in clinical applications .

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